molecular formula C10H12Cl2O B14127499 1-Butoxy-2,4-dichlorobenzene CAS No. 6851-41-8

1-Butoxy-2,4-dichlorobenzene

Cat. No.: B14127499
CAS No.: 6851-41-8
M. Wt: 219.10 g/mol
InChI Key: XHZXBVDSTICHBD-UHFFFAOYSA-N
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Description

1-Butoxy-2,4-dichlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a butoxy group (-O-C₄H₉) at position 1 and chlorine atoms at positions 2 and 4. While direct data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its molecular formula is inferred as C₁₀H₁₂Cl₂O, with a molecular weight of 219.11 g/mol.

Properties

CAS No.

6851-41-8

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

1-butoxy-2,4-dichlorobenzene

InChI

InChI=1S/C10H12Cl2O/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3

InChI Key

XHZXBVDSTICHBD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-2,4-dichlorobenzene can be synthesized through the reaction of 2,4-dichlorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2,4-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, forming less chlorinated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield products like 2,4-diaminobutoxybenzene.
  • Oxidation reactions produce compounds like 2,4-dichlorobenzoic acid.
  • Reduction reactions result in less chlorinated benzene derivatives.

Scientific Research Applications

1-Butoxy-2,4-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-butoxy-2,4-dichlorobenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. The butoxy group can also participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key differences arise from substituent type (alkoxy vs. halogen), position, and molecular symmetry.

Table 1: Physical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
1-Butoxy-2,4-dichlorobenzene Not Provided C₁₀H₁₂Cl₂O 219.11 N/A N/A N/A
1-Bromo-2,4-dichlorobenzene 1193-72-2 C₆H₃BrCl₂ 225.90 26–30 235 1.89
4-Bromo-1,2-dichlorobenzene 18282-59-2 C₆H₃BrCl₂ 225.90 N/A N/A N/A
1-tert-Butoxy-4-chlorobenzene Not Provided C₁₀H₁₃ClO 184.66 N/A N/A N/A
1,4-Dichlorobenzene 106-46-7 C₆H₄Cl₂ 147.00 53 174 1.25
  • Alkoxy vs. Halogen Substituents : The butoxy group in this compound likely reduces melting points compared to halogenated analogs (e.g., 1-Bromo-2,4-dichlorobenzene melts at 26–30°C ). This trend aligns with alkoxy groups lowering crystal lattice stability due to increased steric hindrance and flexibility.
  • Symmetry Effects : Para-substituted dichlorobenzenes (e.g., 1,4-dichlorobenzene) exhibit higher symmetry, leading to higher melting points (53°C) compared to ortho/meta isomers .

Toxicity and Environmental Impact

Table 2: Toxicity and Hazard Information

Compound Name Hazard Symbols Risk Phrases Toxicity Notes
This compound N/A N/A Inferred hepatotoxicity based on chlorobenzene analogs
1-(2-Bromoethoxy)-2,4-dichlorobenzene XN R20/22, R36/37/38 Harmful if inhaled/swallowed; skin/eye irritant
1,4-Dichlorobenzene N/A N/A Acute toxicity to freshwater organisms (LC₅₀: 2.1–4.8 mg/L)
  • Chlorobenzenes : 1,4-Dichlorobenzene exhibits moderate aquatic toxicity, with LC₅₀ values ranging from 2.1–4.8 mg/L for fish and invertebrates .
  • Alkoxy Derivatives : The bromoethoxy analog (CAS 6954-77-4) poses inhalation and ingestion risks, suggesting similar hazards for this compound .

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